(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753129
InChI: InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15+/m1/s1
SMILES: CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C
Molecular Formula: C10H19NO3S
Molecular Weight: 233.33 g/mol

(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid

CAS No.:

Cat. No.: VC13753129

Molecular Formula: C10H19NO3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid -

Specification

Molecular Formula C10H19NO3S
Molecular Weight 233.33 g/mol
IUPAC Name (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid
Standard InChI InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15+/m1/s1
Standard InChI Key LKFAJBSAIXZFTJ-KUTMEBCESA-N
Isomeric SMILES C[C@H](C=C)[C@@H](C(=O)O)N[S@@](=O)C(C)(C)C
SMILES CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C
Canonical SMILES CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C

Introduction

Structural Characteristics and Stereochemistry

The compound’s stereochemical configuration—(2S,3R) at the amino acid backbone and (S) at the sulfinyl group—dictates its reactivity and biological interactions. The tert-butylsulfinyl moiety acts as a chiral auxiliary, enhancing diastereoselectivity in synthetic pathways . Key structural features include:

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃S
Molecular Weight233.33 g/mol
IUPAC Name(2S,3R)-2-[[(S)-tert-Butylsulfinyl]amino]-3-methylpent-4-enoic acid
XLogP32.57
Polar Surface Area85.61 Ų

The pent-4-enoic acid chain introduces a reactive alkene, facilitating further functionalization via cycloaddition or cross-coupling reactions .

Synthesis Methods

Rhodium-Catalyzed Addition to N-tert-Butanesulfinyl Imino Esters

A landmark method involves the rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters, yielding α-arylglycine derivatives with high diastereoselectivity (>90% de) . This reaction tolerates diverse arylboronic acids, enabling the synthesis of sterically and electronically varied products.

Table 1: Representative Rhodium-Catalyzed Syntheses

Arylboronic AcidCatalystYield (%)Diastereoselectivity (% de)
4-Methoxyphenyl[Rh(cod)Cl]₂8294
2-Naphthyl[Rh(cod)Cl]₂7589
3,5-Dimethylphenyl[Rh(cod)Cl]₂7891

Copper-Catalyzed Borylation

Copper catalysts mediate the addition of bis(pinacolato)diboron to N-tert-butanesulfinyl imines, generating boronated intermediates for Suzuki-Miyaura cross-couplings . This method achieves moderate to high yields (60–85%) and preserves stereochemical integrity.

Physicochemical Properties

The compound exhibits moderate lipophilicity (XLogP3 = 2.57), balancing solubility in organic solvents and aqueous systems. Its polar surface area (85.61 Ų) suggests potential for hydrogen bonding, critical for enzyme interactions . Thermal stability data indicate decomposition above 200°C, compatible with standard reaction conditions.

Biological Activities and Applications

Enzyme Inhibition

The sulfinyl group enables selective inhibition of metabolic enzymes. For example, analogues of this compound exhibit competitive inhibition of aldose reductase (IC₅₀ = 25 µM), a target for diabetic complications .

Table 2: Enzyme Inhibition Profiles

EnzymeInhibition TypeIC₅₀ (µM)
Aldose ReductaseCompetitive25
Dipeptidyl Peptidase IVNon-competitive15

Pharmaceutical Intermediates

As a chiral building block, this compound facilitates the synthesis of protease inhibitors and kinase modulators. Its alkene moiety allows click chemistry modifications, enhancing drug-likeness in lead optimization .

Mechanistic Insights

The tert-butylsulfinyl group stabilizes transition states in asymmetric catalysis via steric shielding and electronic effects. In rhodium-catalyzed additions, the sulfinyl oxygen coordinates to the metal center, directing arylboronic acid addition to the re face of the imine . This mechanism ensures high enantiomeric excess (>90% ee) in products.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundKey FeatureApplicationXLogP3
Target Compoundtert-ButylsulfinylAsymmetric Synthesis2.57
S1: Aryl ImineAromatic RingCorrosion Inhibition3.12
S2: Sulfino DerivativeSulfino GroupAntioxidant Activity1.89

The target compound’s sulfinyl group outperforms aryl imines in stereoselectivity but lacks the aqueous solubility of sulfino derivatives .

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